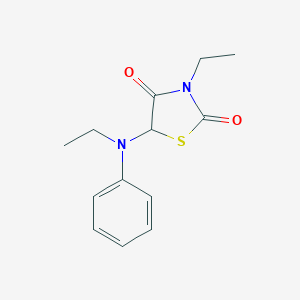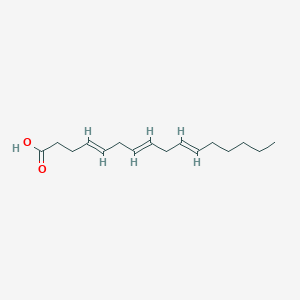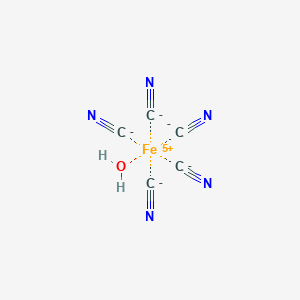
Iron(5+);pentacyanide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(5+);pentacyanide;hydrate is a chemical compound that has been extensively studied by scientists due to its unique properties and potential applications in various fields. This compound is also known as ferric ferrocyanide or Prussian blue, and it has a deep blue color.
Mécanisme D'action
Iron(5+);pentacyanide;hydrate acts as a redox catalyst, which means that it can facilitate the transfer of electrons between molecules. It has a high affinity for certain metal ions, such as cesium and thallium, which allows it to selectively remove these ions from contaminated water. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Iron(5+);pentacyanide;hydrate has been shown to have minimal toxicity in animal studies and is generally considered safe for use in humans. It is not metabolized by the body and is excreted unchanged in the feces. In terms of its physiological effects, it has been shown to increase the absorption of cesium and thallium in the gastrointestinal tract, which may be useful in treating radiation exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using iron(5+);pentacyanide;hydrate in lab experiments is its high selectivity for certain metal ions, which allows for precise removal of these ions from contaminated samples. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation is that it may not be effective for removing certain types of contaminants, such as organic pollutants.
Orientations Futures
There are several potential future directions for research on iron(5+);pentacyanide;hydrate. One area of interest is its potential use as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of interest is its use in developing new materials with unique properties, such as improved catalytic activity or optical properties. Additionally, further research is needed to better understand its mechanism of action and potential limitations for use in different applications.
Conclusion:
Iron(5+);pentacyanide;hydrate is a unique chemical compound with potential applications in various fields, including medicine, environmental science, and material science. Its high selectivity for certain metal ions and relative ease of synthesis make it a promising candidate for use in lab experiments and potential commercial applications. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore new directions for its use.
Méthodes De Synthèse
Iron(5+);pentacyanide;hydrate can be synthesized by reacting potassium ferrocyanide with ferric chloride. The reaction produces iron(5+);pentacyanide;hydrate as a precipitate, which can be filtered and washed to obtain a pure product. The chemical equation for the reaction is as follows:
K4Fe(CN)6 + FeCl3 → Fe4[Fe(CN)6]3 + 4KCl
Applications De Recherche Scientifique
Iron(5+);pentacyanide;hydrate has been extensively studied for its potential applications in various fields, including medicine, environmental science, and material science. In medicine, it has been used as a diagnostic agent for imaging the gastrointestinal tract and as a treatment for radiation exposure. In environmental science, it has been used to remove heavy metals from contaminated water. In material science, it has been used as a pigment in paints and dyes.
Propriétés
Numéro CAS |
14100-31-3 |
|---|---|
Nom du produit |
Iron(5+);pentacyanide;hydrate |
Formule moléculaire |
C5H2FeN5Na3O |
Poids moléculaire |
203.95 g/mol |
Nom IUPAC |
iron(5+);pentacyanide;hydrate |
InChI |
InChI=1S/5CN.Fe.H2O/c5*1-2;;/h;;;;;;1H2/q5*-1;+5; |
Clé InChI |
FBHLOFDMBUFQTF-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Fe+5] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Na+].[Fe+2] |
Synonymes |
aquapentacyanoferrate aquopentacyanoferrate nickel aquapentacyanoferrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




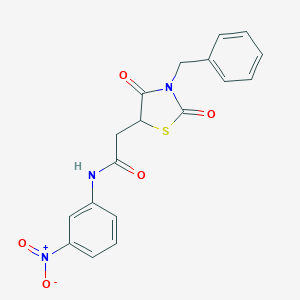


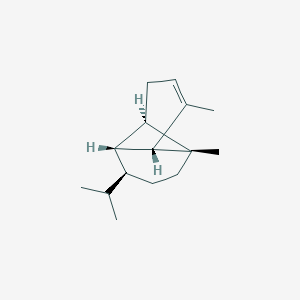
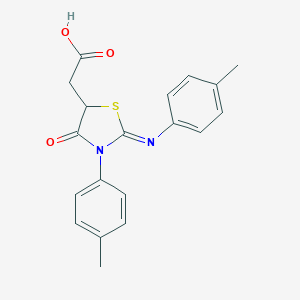

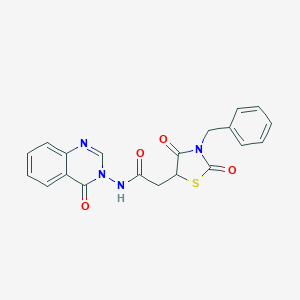
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
